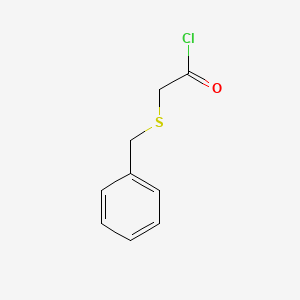

Cloruro de (benciltio)acetilo

Descripción general

Descripción

(Benzylthio)acetyl chloride is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol .

Synthesis Analysis

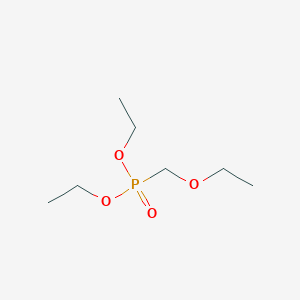

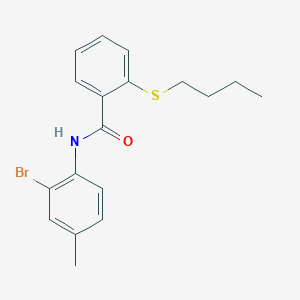

The synthesis of (Benzylthio)acetyl chloride and similar compounds often involves the use of acid chlorides. Acid chlorides are highly reactive, leading to poor selectivity when other equally reactive functional groups are present . A recent study reported a rapid N-chloroacetylation of anilines and amines in phosphate buffer within 20 minutes. Primary and secondary amino derivatives were efficiently condensed with various acid chlorides .

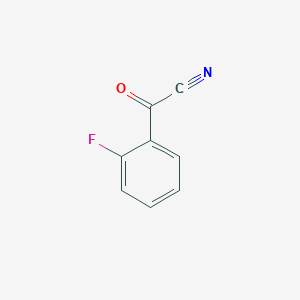

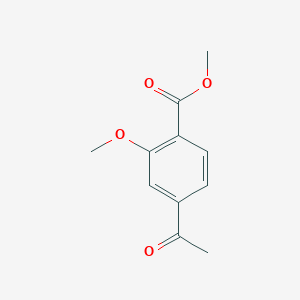

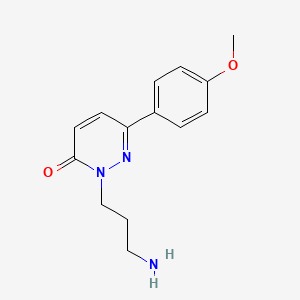

Molecular Structure Analysis

The molecular structure of (Benzylthio)acetyl chloride is similar to that of acetyl chloride, with the only subtle difference being the presence of a heavy chlorine atom in place of the hydrogen atom of the aldehyde group .

Aplicaciones Científicas De Investigación

Pruebas farmacéuticas

Cloruro de (benciltio)acetilo: puede utilizarse como patrón de referencia en las pruebas farmacéuticas para garantizar resultados precisos .

Manipulación genética

Aunque no se menciona directamente, compuestos como el This compound podrían estar involucrados en procesos como la preparación de ADN plasmídico, que es crucial para la clonación, transferencia y manipulación de genes .

Química supramolecular

Este compuesto podría utilizarse en la síntesis de nuevos marcos orgánicos supramoleculares, que son estructuras formadas mediante el autoensamblaje de moléculas .

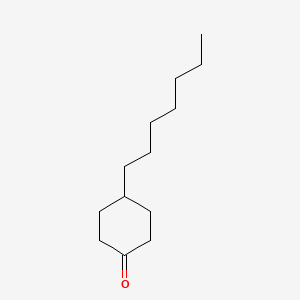

Reacciones de acetilación

Los cloruros de acetilo se utilizan comúnmente para la acetilación, que es la introducción de un grupo acetilo en un compuesto. This compound podría servir para este propósito en diversas síntesis químicas .

Reacciones de cloración

Del mismo modo, los cloruros de acetilo pueden utilizarse para reacciones de cloración, lo que podría ser otra aplicación para el This compound .

Catálisis

Podría utilizarse potencialmente como catalizador o co-catalizador en diversas reacciones químicas debido a su grupo cloro reactivo .

Safety and Hazards

Direcciones Futuras

Recent research has focused on developing new catalytic methods for nucleophilic substitutions, which are fundamental chemical transformations. These new methods could provide more versatile and sustainable approaches for the synthesis of complex molecules, expanding the scope, utility, and applicability of acid chlorides .

Mecanismo De Acción

Target of Action

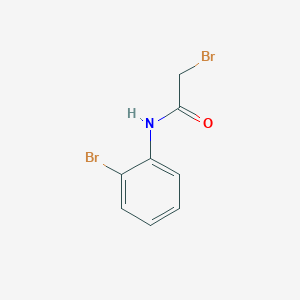

(Benzylthio)acetyl chloride is an organic compound that belongs to the class of acyl chlorides . It is primarily used as an intermediate in organic synthesis . The primary targets of (Benzylthio)acetyl chloride are organic compounds such as amines and amino acids, where it acts as an acetylating agent .

Mode of Action

(Benzylthio)acetyl chloride interacts with its targets through a process known as acetylation. This involves the transfer of an acetyl group from the (Benzylthio)acetyl chloride to the target molecule . The high reactivity of (Benzylthio)acetyl chloride makes it an effective acetylating agent, although its instability in water can limit its use .

Pharmacokinetics

As an acyl chloride, it is highly reactive and unstable in water, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . Its reactivity may also impact its bioavailability .

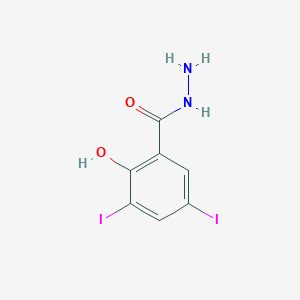

Result of Action

The acetylation of target molecules by (Benzylthio)acetyl chloride can result in various molecular and cellular effects. For example, acetylation can alter the function of proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism . The specific effects of (benzylthio)acetyl chloride will depend on the particular target molecules and the context of its use .

Action Environment

The action of (Benzylthio)acetyl chloride can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by the presence of water, as it is unstable and reacts violently with water . Therefore, the environment in which (Benzylthio)acetyl chloride is used can significantly impact its action, efficacy, and stability .

Propiedades

IUPAC Name |

2-benzylsulfanylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHCZTBLBGYYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10532589 | |

| Record name | (Benzylsulfanyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-28-9 | |

| Record name | (Benzylsulfanyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

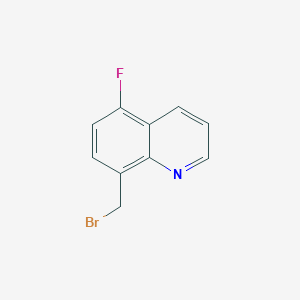

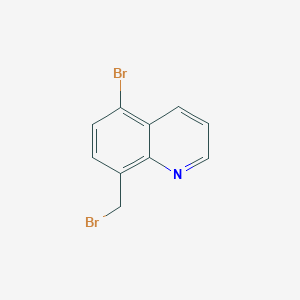

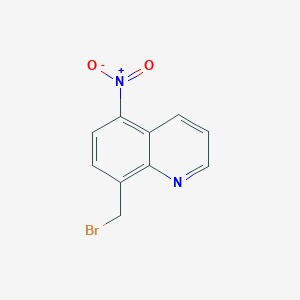

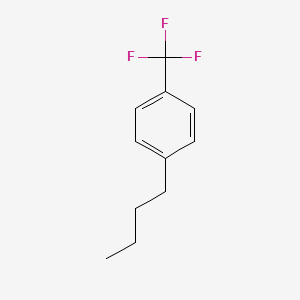

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.